6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
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Overview
Description
“6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the molecular formula C8H7N3O2 . It is also known by other names such as “6-Methyl-5-nitro-7-azaindole” and "1H-Pyrrolo[2,3-b]pyridine, 6-methyl-5-nitro-" .
Synthesis Analysis
The synthesis of pyridine derivatives, including “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine”, often involves the remodeling of (aza)indole/benzofuran skeletons . A ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular weight of “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is 177.16 g/mol . The compound has a topological polar surface area of 74.5 Ų and a complexity of 216 . The InChI representation of the molecule is InChI=1S/C8H7N3O2/c1-5-7 (11 (12)13)4-6-2-3-9-8 (6)10-5/h2-4H,1H3, (H,9,10)
.
Chemical Reactions Analysis
The compound “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is used as a reagent in the synthesis of Cdc7 kinase inhibitors . It is also an intermediate in the synthesis of 4-anilinoquinazolines .
Physical And Chemical Properties Analysis
The compound “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” has a density of 1.4±0.1 g/cm3 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has no rotatable bonds .
Scientific Research Applications
Specific Scientific Field
This compound is used in the field of Cancer Therapy .
Summary of the Application
“6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Methods of Application or Experimental Procedures
The compound was synthesized and its inhibitory activity against FGFR was evaluated. Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .
Results or Outcomes
In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .
Application in Synthesis of Anticancer Agents
Specific Scientific Field
This compound is used in the field of Medicinal Chemistry .
Summary of the Application
“6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is used as a reagent in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy . It is also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .
Results or Outcomes
The outcomes of these syntheses are new compounds with potential anticancer properties .
Application in Antiviral Research
Specific Scientific Field
This compound is used in the field of Antiviral Research .
Summary of the Application
Pyrrole-containing compounds, including “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine”, have shown potential for medicinal applications as antiviral agents .
Results or Outcomes
The outcomes of these syntheses are new compounds with potential antiviral properties .
Application in Antidiabetic Research
Specific Scientific Field
This compound is used in the field of Antidiabetic Research .
Summary of the Application
Pyridine-containing compounds, including “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine”, have shown potential for medicinal applications as antidiabetic agents .
Results or Outcomes
The outcomes of these syntheses are new compounds with potential antidiabetic properties .
Application in Anticholinesterase Research
Specific Scientific Field
This compound is used in the field of Anticholinesterase Research .
Summary of the Application
Pyrrole-containing compounds, including “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine”, have shown potential for medicinal applications as anticholinesterase agents .
Results or Outcomes
The outcomes of these syntheses are new compounds with potential anticholinesterase properties .
Application in Antimalarial Research
Specific Scientific Field
This compound is used in the field of Antimalarial Research .
Summary of the Application
Pyridine-containing compounds, including “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine”, have shown potential for medicinal applications as antimalarial agents .
Results or Outcomes
The outcomes of these syntheses are new compounds with potential antimalarial properties .
Future Directions
The future directions for “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” could involve further exploration of its potential in the synthesis of various bioactive molecules. Given its role as a reagent in the synthesis of Cdc7 kinase inhibitors , it could be valuable in the development of novel cancer therapies.
properties
IUPAC Name |
6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-7(11(12)13)4-6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYUJKUXLFSSDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646866 |
Source
|
Record name | 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
1000340-19-1 |
Source
|
Record name | 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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